molecular formula C19H21ClN2O B2498115 6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride CAS No. 1431964-74-7

6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Cat. No.: B2498115
CAS No.: 1431964-74-7
M. Wt: 328.84
InChI Key: IVOOUXROCNOFJR-UHFFFAOYSA-N
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Description

6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a synthetic β-carboline derivative characterized by a 6-methoxy substitution on the tetrahydro-β-carboline core and a 2-methylphenyl group at the 1-position. β-Carbolines are heterocyclic alkaloids with a tricyclic indole structure, often associated with diverse pharmacological activities, including neuromodulatory, antiproliferative, and antidepressant effects . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

6-methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O.ClH/c1-12-5-3-4-6-14(12)18-19-15(9-10-20-18)16-11-13(22-2)7-8-17(16)21-19;/h3-8,11,18,20-21H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOOUXROCNOFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Reaction Parameters

  • Starting Materials : 5-Methoxytryptamine and 2-methylbenzaldehyde are condensed in acidic media (e.g., acetic acid or HCl).
  • Conditions : Reactions proceed at 80°C for 6–12 hours, with yields heavily dependent on the electronic effects of the aldehyde’s substituents. Ortho-substituted aldehydes, such as 2-methylbenzaldehyde, introduce steric hindrance, necessitating prolonged reaction times compared to para-substituted analogs.

Mechanistic Insights and Byproduct Mitigation

The reaction mechanism involves imine formation followed by cyclization, with protonated intermediates stabilizing the transition state. Byproducts, such as over-oxidized carbazoles, are minimized by maintaining anhydrous conditions and controlled stoichiometry (aldehyde:tryptamine = 1.1:1).

Electrochemical Synthesis in Deep Eutectic Solvents

Emerging green chemistry approaches have demonstrated the efficacy of electrochemical (EC) methods in DES for β-carboline synthesis.

Two-Step Electrochemical Protocol

  • Step 1 : A mixture of 5-methoxytryptamine (2 mmol) and 2-methylbenzaldehyde (2.2 mmol) in choline chloride/ethylene glycol DES (10 mL) undergoes cyclization at 80°C under 20 mA current for 60 minutes.
  • Step 2 : Addition of 2 N HCl (3 mL) and continued electrolysis (20 mA, 90 minutes) at room temperature facilitates both cyclization and hydrochloride salt formation.

Yield Optimization and Solvent Effects

  • DES Advantages : Enhanced solubility of intermediates and reduced side reactions improve yields (78–99%) compared to organic solvents like ethanol (48–58%).
  • Current Density : Optimal results are achieved at 20 mA, with higher currents leading to electrode passivation and lower yields.
Parameter Conventional (Ethanol) Electrochemical (DES)
Yield 48–58% 78–90%
Reaction Time 4–6 hours 90 minutes
Temperature 80°C 80°C (Step 1), RT (Step 2)

Decarboxylation Strategies for Core Functionalization

Decarboxylation of tetrahydro-β-carboline-1-carboxylic acid derivatives offers an alternative route to the target scaffold.

Oxidative Decarboxylation with Potassium Dichromate

  • Substrate : Tetrahydro-β-carboline-1-carboxylic acid (derived from L-tryptophan and 2-methylbenzaldehyde).
  • Conditions : Treatment with potassium dichromate in acetic acid at 60°C for 3 hours achieves 47% yield.
  • Limitations : Chromium byproducts complicate purification, necessitating column chromatography for isolation.

Hydrochloride Salt Formation and Crystallization

The final step involves converting the free base to the hydrochloride salt.

Acid-Mediated Salt Formation

  • Protocol : The free base is dissolved in methanol, treated with 3 M HCl (1.1 equivalents), and stirred at room temperature for 2 hours.
  • Yield : Near-quantitative (99%) conversion is achieved, with precipitation induced by pH adjustment to 8 using sodium bicarbonate.

Crystallization Techniques

  • Solvent Systems : Slow evaporation of dichloromethane/acetic acid mixtures yields monoclinic crystals suitable for X-ray diffraction.
  • Purity : Recrystallization from methanol/acetone (9:1) affords >99% purity, as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

Method Yield Time Scalability Green Metrics
Pictet-Spengler 60–75% 6–12 h Moderate Low (toxic solvents)
Electrochemical (DES) 78–90% 2.5 h High High (recyclable DES)
Decarboxylation 47% 3 h Low Moderate (Cr waste)

Electrochemical methods in DES outperform traditional approaches in yield and sustainability, though initial setup costs for EC equipment may limit accessibility.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding beta-carboline derivative.

    Reduction: Reduction reactions can convert it to more saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the beta-carboline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a beta-carboline-3-carboxylic acid derivative, while substitution reactions can produce a variety of functionalized beta-carbolines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H18N2O·ClH
  • Molecular Weight : Approximately 314.81 g/mol
  • CAS Number : 898788-62-0

The compound features a complex polycyclic structure with a methoxy group at the 6-position and a methylphenyl substituent at the 1-position. This configuration contributes to its biological activity and interaction with various receptors.

Biological Activities

Research indicates that beta-carbolines, including 6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, exhibit a range of biological activities:

  • Neuroprotective Effects : Studies suggest that this compound may protect against neurodegeneration by modulating neurotransmitter systems, particularly dopaminergic and GABAergic pathways. This modulation can influence mood and cognitive functions.
  • Anxiolytic Properties : The compound has been shown to have anxiolytic effects, making it a candidate for investigating treatments related to anxiety disorders.

Applications in Scientific Research

The applications of this compound span various fields of research:

Pharmacological Studies

  • Mechanism of Action : Investigations into how this compound interacts with neurotransmitter receptors are ongoing. It has been noted for its potential to affect dopaminergic pathways.
  • Therapeutic Potential : Its neuroprotective properties make it a candidate for developing treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Chemical Synthesis

  • The synthesis typically involves multi-step organic reactions that require precise control over conditions such as temperature and pH to optimize yield and purity. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for monitoring.

Interaction Studies

  • Binding affinity studies with various receptors help elucidate the pharmacodynamics of the compound. Understanding these interactions is crucial for developing new therapeutic agents.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveProtects neurons from degeneration
AnxiolyticReduces anxiety-like behaviors in animal models
Dopaminergic ModulationInfluences dopamine pathways affecting mood

Case Study 1: Neuroprotection in Animal Models

A study investigated the effects of this compound on neurodegenerative models in rodents. The results indicated significant improvements in cognitive function and reduced markers of neuroinflammation compared to control groups.

Case Study 2: Anxiolytic Effects

In another study focused on anxiety behaviors, administration of the compound resulted in decreased anxiety-like responses in stressed animal models. Behavioral tests showed significant differences compared to placebo-treated groups.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It is believed to exert its effects through the following pathways:

    Enzyme Inhibition: It can inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

    Apoptosis Induction: In cancer cells, it can activate apoptotic pathways, leading to programmed cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous β-carboline derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Notable Properties/Activities References
6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride Likely C₁₈H₁₉ClN₂O ~314.8 (estimated) 1: 2-methylphenyl; 6: methoxy Presumed enhanced lipophilicity due to methyl group; potential neuromodulatory activity (inferred)
1-(4-Fluorophenyl)-6-methoxy-... hydrochloride C₁₈H₁₈ClFN₂O 332.81 1: 4-fluorophenyl; 6: methoxy Increased polarity from fluorine; possible improved CNS penetration
1-(3-Nitrophenyl)-... hydrochloride C₁₇H₁₆ClN₃O₂ 329.79 1: 3-nitrophenyl; 6: methoxy Strong electron-withdrawing nitro group; may influence metabolic stability
1-(2-Methoxyphenyl)-... C₁₈H₁₈N₂O 278.34 1: 2-methoxyphenyl; 6: methoxy Methoxy group may enhance hydrogen bonding; solubility in DMSO/chloroform
3,9-Dimethyl-1-(pyridin-2-yl)-... hydrochloride C₁₈H₂₀ClN₃ 313.82 1: pyridinyl; 3,9: methyl Pyridine ring introduces basicity; methyl groups may affect steric interactions
6-Methoxy-THBC (natural) C₁₂H₁₄N₂O 202.25 6: methoxy; no 1-position substitution Endogenous retinal compound; acts as a neuromodulator; compared to melatonin

Key Observations:

Electron-Withdrawing Groups: The nitro group in 1-(3-nitrophenyl)-... hydrochloride may reduce metabolic stability but enhance binding affinity to specific targets (e.g., serotonin receptors) . Heterocyclic Modifications: The pyridinyl group in 3,9-dimethyl-1-(pyridin-2-yl)-... introduces basicity, which could alter receptor interaction profiles .

Structural Similarities to Natural β-Carbolines: The 6-methoxy substitution is conserved in both synthetic and natural β-carbolines (e.g., 6-MeO-THBC), suggesting a shared mechanism of action related to indoleamine pathways .

Pharmacological Implications :

  • The hydrochloride salt form in synthetic derivatives (e.g., target compound, fluorophenyl/nitrophenyl analogs) improves aqueous solubility, facilitating in vitro and in vivo studies .
  • Antiproliferative activity has been reported in structurally related β-carbolines (e.g., methyl 2-(chloroacetyl)-tetrahydro-β-carboline derivatives), though specific data for the target compound remain unexplored .

Biological Activity

6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a compound belonging to the beta-carboline family, known for its diverse biological activities. This compound features a bicyclic structure that includes a fused indole and pyridine ring, contributing to its unique pharmacological properties. Its molecular formula is C19H21N2O with a molecular weight of approximately 292.4 g/mol.

The synthesis of 6-methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multi-step organic reactions. The presence of the methoxy group and the 2-methylphenyl substituent enhances its reactivity and biological profile. Common synthetic routes include:

  • Pictet-Spengler Reaction : This reaction is pivotal in constructing the tetrahydro-beta-carboline framework.
  • Nucleophilic Substitution : The methoxy group can participate in nucleophilic reactions, allowing for further functionalization of the compound.

Biological Activities

Research has demonstrated that beta-carbolines exhibit a range of biological activities including:

  • Antioxidant Properties : In vitro studies have shown that this compound possesses moderate antioxidant capabilities, effectively scavenging free radicals.
  • Neuroprotective Effects : There is evidence suggesting that 6-methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can influence neurotransmitter systems such as serotonin and dopamine pathways. This modulation may have implications for treating neurodegenerative diseases .

Table 1: Biological Activities of 6-Methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Activity TypeDescription
AntioxidantModerate free radical scavenging ability
NeuroprotectiveModulates serotonin and dopamine pathways; potential in neurodegenerative treatments
Acetylcholinesterase InhibitionExhibits potential as an acetylcholinesterase inhibitor; relevant for Alzheimer's research

Case Studies and Research Findings

Several studies have explored the biological activity of beta-carbolines including 6-methoxy-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline:

  • Neuroactive Properties : A study indicated that compounds related to beta-carbolines could enhance synaptic plasticity and cognitive functions by modulating neurotransmitter receptors .
  • Anticancer Potential : Research has highlighted the antiproliferative effects of beta-carbolines on various cancer cell lines. The compound was synthesized in salt form for testing against cancer cell lines to evaluate its safety and efficacy .
  • Structure-Activity Relationship (SAR) : Comparative studies with other beta-carbolines revealed that structural modifications significantly influence biological activity. For instance, variations in substituents at specific positions on the beta-carboline ring can enhance or diminish neuroactive properties .

Q & A

Q. What are the established synthetic routes for preparing 6-Methoxy-1-(2-methylphenyl)-beta-carboline derivatives, and how can reaction conditions be optimized?

Methodological Answer: The Pictet-Spengler reaction is a cornerstone for synthesizing beta-carboline scaffolds. Starting with tryptophan derivatives or indole-based precursors, condensation with aldehydes (e.g., 2-methylbenzaldehyde) under acidic conditions forms the tetrahydro-beta-carboline core . Key optimization parameters include:

  • Acid Catalyst : Use of trifluoroacetic acid (TFA) or HCl in methanol for protonation and cyclization.
  • Temperature : Reactions often proceed at 60–80°C for 12–24 hours, monitored via TLC/HPLC.
  • Substituent Positioning : Methoxy groups at the 6-position require protection/deprotection strategies (e.g., methyl ethers cleaved with BBr₃).

Q. How are structural features of this compound validated, and what analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths/angles (e.g., planar beta-carboline ring vs. puckered tetrahydro moiety) .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy group integration at δ ~3.8 ppm; aromatic protons in the 2-methylphenyl group) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₁ClN₂O: 328.12) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation risks noted in SDS) .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation hazards (respiratory irritation reported in analogs) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste per local regulations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent beta-carboline analogs?

Methodological Answer:

  • Core Modifications : Introduce halogens at the 2-methylphenyl group to enhance lipophilicity and target binding .
  • Methoxy Group Optimization : Replace 6-methoxy with bulkier alkoxy groups (e.g., ethoxy) to assess steric effects on receptor affinity .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., molecular docking) to predict interactions with biological targets (e.g., serotonin receptors) .

Q. How can crystallographic data resolve contradictions in proposed binding modes for this compound?

Methodological Answer: Conflicting docking predictions (e.g., MAO-A vs. 5-HT receptors) require experimental validation:

  • Co-crystallization : Soak crystals of the target protein with the compound and perform X-ray diffraction (resolution ≤2.0 Å preferred) .
  • Electron Density Maps : Compare ligand orientation with computational models to identify key interactions (e.g., hydrogen bonds with Glu216 in MAO-A) .

Q. What in vitro assays are suitable for evaluating the compound’s antiproliferative efficacy, and how are confounding factors mitigated?

Methodological Answer:

  • Cell Line Selection : Use cancer lines with documented beta-carboline sensitivity (e.g., MCF-7 breast cancer) .
  • Dose-Response Curves : Treat cells for 48–72 hours across a concentration range (0.1–100 µM) and measure viability via MTT assay.
  • Control for Autophagy : Co-treat with chloroquine to distinguish apoptosis from autophagy-related cell death .

Q. How can oxidative stability of the tetrahydro-beta-carboline core be assessed during long-term storage?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
  • Antioxidant Additives : Test stabilizers like BHT (0.1% w/v) in DMSO stock solutions to prevent radical-mediated oxidation .

Q. What computational methods predict metabolic pathways and potential toxic metabolites?

Methodological Answer:

  • In Silico Tools : Use ADMET Predictor™ or SwissADME to identify likely Phase I metabolites (e.g., demethylation at 6-OCH₃) .
  • CYP450 Inhibition Assays : Incubate with human liver microsomes and probe substrates (e.g., CYP3A4) to assess inhibition risks .

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